2,3-dichloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide
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Overview
Description
“2,3-dichloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide” is a chemical compound with the molecular formula C18H10Cl2N2O2 and a molecular weight of 357.19 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C18H10Cl2N2O2 . Detailed structural analysis such as NMR or X-ray crystallography data was not found in the search results.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 357.19 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthetic Methods Development : Kobayashi et al. (2010) developed a method for preparing 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans, highlighting the versatility of related benzamide compounds in synthetic chemistry Kobayashi, S., Fujita, S., Nakai, D., Fukumoto, S., Fukamachi, S., & Konishi, H. (2010). Hydriodic Acid‐Mediated Cyclization of α‐Substituted Secondary 2‐Ethenylbenzamides: Synthesis of 2‐Substituted 2,3‐Dihydro‐3,3‐dimethyl‐1H‐isoindol‐1‐ones and 3,3‐Disubstituted (E)‐1‐(Arylimino)‐1,3‐dihydroisobenzofurans. Helvetica Chimica Acta, 93, 1274-1280.
Structural Analysis and DFT Calculations : Saeed et al. (2020) conducted X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations on antipyrine-like derivatives, providing insights into the molecular structures and interactions of similar benzamide compounds Saeed, A., Khurshid, A., Flörke, U., Echeverría, G., Piro, O., Gil, D. M., Rocha, M., Frontera, A., El‐Seedi, H., Mumtaz, A., & Erben, M. (2020). Intermolecular interactions in antipyrine-like derivatives 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides: X-ray structure, Hirshfeld surface analysis and DFT calculations. New Journal of Chemistry, 44, 19541-19554.
X-ray Structural Analysis : Arsenyan et al. (2013) confirmed the molecular structures of N-(benzoselenophen-3-yl)benzamide and N-(benzoselenophen-3-yl)-3-phenyl-acrylamide via X-ray structural analysis, demonstrating the application of benzamide derivatives in structural chemistry Arsenyan, P., Paegle, E., & Belyakov, S. (2013). Synthesis of substituted benzo[b]selenophenes. Chemistry of Heterocyclic Compounds, 49, 791-796.
Colorimetric Sensing of Fluoride Anions : Younes et al. (2020) synthesized a series of benzamide derivatives and found that one of them exhibited a color transition in response to fluoride anion, indicating potential applications in anion sensing Younes, E. A., Hussein, N., Shtaiwi, M. H., Shahrokhi, F., Abu Safieh, K. A., & Zhao, Y. (2020). N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. New Journal of Chemistry, 44, 16546-16556.
Anticonvulsant Activity Study : Mussoi et al. (1996) synthesized a series of benzamides and evaluated them for anticonvulsant activity, indicating the pharmaceutical potential of benzamide derivatives Mussoi, Dl., Boswell, G., Mehta, N. B., Soroko, F., & Burchall, Cj. (1996). Synthesis and anticonvulsant activity of a series of benzamides. European Journal of Medicinal Chemistry, 31, 331-334.
Future Directions
Properties
IUPAC Name |
2,3-dichloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-14-8-4-7-13(16(14)20)17(23)22-18-12(10-21)9-15(24-18)11-5-2-1-3-6-11/h1-9H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYMFSUVORKYLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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